Cas no 25635-22-7 (Ethyl 8-quinolinecarboxylate)
Ethyl 8-quinolinecarboxylate Properties
Names and Identifiers
-
- Ethyl 8-quinolinecarboxylate
- 8-Quinolinecarboxylicacid, ethyl ester
- Ethyl quinoline-8-carboxylate
- Chinolin-8-carbonsaeure-aethylester
- Ethylo 8-Quinolinecarboxylate
- quinoline-8-carboxylic acid ethyl ester
- RARECHEM AL BI 0482
- WTLGTEPKKMWKPX-UHFFFAOYSA-N
- AC-9600
- SCHEMBL6822984
- SB36220
- J-524201
- CCRIS 6962
- A26298
- CS-0316298
- Ethyl8-quinolinecarboxylate
- AS-18238
- 8-Quinolinecarboxylic acid, ethyl ester
- FT-0650796
- 25635-22-7
- AKOS009165883
- DTXSID80180314
- MFCD02752438
- 8-Quinoline-carboxylic acid ethyl ester
- DB-029398
- +Expand
-
- MFCD02752438
- WTLGTEPKKMWKPX-UHFFFAOYSA-N
- InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3
- CCOC(=O)C1=CC=CC2=C1N=CC=C2
Computed Properties
- 201.07900
- 0
- 3
- 3
- 201.079
- 15
- 230
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- 39.2A^2
Experimental Properties
- 2.41150
- 39.19000
- 1.6
- 328.3°Cat760mmHg
- 152.4°C
- 1.175
Ethyl 8-quinolinecarboxylate Security Information
Ethyl 8-quinolinecarboxylate Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 8-quinolinecarboxylate Price
Ethyl 8-quinolinecarboxylate Related Literature
-
1. 109. New therapeutic agents of the quinoline series. Part IV. LutidylquinolinesA. H. Cook,I. M. Heilbron,L. Steger J. Chem. Soc. 1943 413
-
2. Determination of electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part VII. The total reactivity of quinolineR. Taylor J. Chem. Soc. B 1971 2382
-
3. Restricted rotation. Part 3. Barrier to rotation in methyl 2-(8-quinolyl)-6-oxocyclohex-1-enylacetate: comparative study of the effective bulk of a nitrogen lone pair in quinoline and of a naphthalene hydrogenDhanonjoy Nasipuri,Samir K. Konar J. Chem. Soc. Perkin Trans. 2 1979 269
25635-22-7 (Ethyl 8-quinolinecarboxylate) Related Products
- 776-41-0(Ethyl 1H-indole-3-carboxylate)
- 93247-78-0(Methyl 1H-indole-7-carboxylate)
- 205873-58-1(Ethyl 1H-indole-7-carboxylate)
- 53951-84-1(Methyl quinoline-3-carboxylate)
- 50741-46-3(Ethyl quinoline-3-carboxylate)
- 73987-38-9(Ethyl quinoline-6-carboxylate)
- 927181-98-4(Ethyl 3-formyl-1H-indole-7-carboxylate)
- 40245-26-9(Methyl 8-quinolinecarboxylate)
- 9327-78-0(Methylindole-7-carboxylate)
- 949922-44-5(Ethyl 1,7-naphthyridine-3-carboxylate)